molecular formula C16H17NO5 B12214263 Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12214263
M. Wt: 303.31 g/mol
InChI Key: CGDSLDHETJPANQ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes an ethyl ester group, a dihydroquinoline core, and an ethoxy-oxoethyl side chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with aniline derivatives, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selective transformation of the compound .

Major Products Formed

The major products formed from these reactions include a variety of quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties. The presence of the ethoxy-oxoethyl side chain further enhances its reactivity and potential for diverse chemical transformations .

Biological Activity

Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Formula: C13H16N2O5
Molecular Weight: 268.28 g/mol
CAS Number: 675247

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. In particular, it has shown efficacy against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values against selected pathogens:

Pathogen MIC (μg/mL) Remarks
Escherichia coli (E. coli)<0.041Comparable to norfloxacin
Staphylococcus aureus (S. aureus)<0.041Strong antimicrobial efficacy
Enterococcus faecalis (E. faecalis)<0.041Effective against Gram-positive bacteria
Candida albicans (C. albicans)ModerateSome antifungal activity noted

The compound exhibited a minimum bactericidal concentration (MBC) of less than 0.041 μg/mL against E. coli and S. aureus, indicating potent antibacterial activity comparable to established antibiotics such as norfloxacin and ampicillin .

The mechanism underlying the antimicrobial activity of this compound is believed to involve interference with bacterial DNA synthesis and function. Similar to other quinoline derivatives, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Study 1: Antimicrobial Efficacy Evaluation

In a study conducted by researchers at a pharmaceutical institute, this compound was tested against a panel of clinical isolates. The results demonstrated that the compound not only inhibited bacterial growth but also showed potential synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications to the ethoxy group significantly impacted the biological activity of the compound. Variations in substituents led to changes in solubility and potency, suggesting that careful structural optimization could yield even more effective derivatives .

Safety and Toxicity

While the antimicrobial properties are promising, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicated that the compound exhibits low cytotoxicity towards mammalian cells at therapeutic concentrations. Further research is needed to fully understand its safety profile and potential side effects in vivo .

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C16H17NO5/c1-3-21-14(18)10-17-9-12(16(20)22-4-2)15(19)11-7-5-6-8-13(11)17/h5-9H,3-4,10H2,1-2H3

InChI Key

CGDSLDHETJPANQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C(=O)C2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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